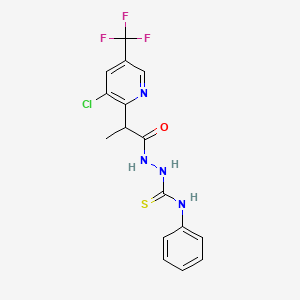
2-(2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)propanoyl)-N-phenylhydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyridine ring would provide a planar, aromatic center to the molecule, while the trifluoromethyl and chloro groups would add elements of polarity. The propanoyl and phenylhydrazinecarbothioamide groups would likely add further complexity to the molecule’s 3D structure .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the specific conditions and reagents used. The pyridine ring could undergo electrophilic substitution reactions, while the carbonyl group in the propanoyl group could be involved in nucleophilic addition reactions. The hydrazine group could potentially undergo oxidation or reduction reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. Factors such as polarity, molecular size, and the presence of different functional groups would all influence properties like solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- This compound and its derivatives are used in the synthesis of various chemical compounds. For instance, derivatives of this compound have been utilized in the preparation of new thiazole and pyrazole derivatives based on the 4,5,6,7-tetrahydrobenzothiophene moiety, showing potential antimicrobial activities (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).
Antimicrobial and Antifungal Activities
- Certain derivatives of this compound exhibit significant antimicrobial and antifungal activities. For example, coordination compounds of copper and nickel with derivatives of this compound have shown in vitro inhibition of the growth and propagation of myeloid human leukemia HL-60 cancer cells (Pakhontsu, Tsapkov, Poirier, & Gulya, 2014).
Synthesis of Heterocyclic Compounds
- This compound is utilized in the synthesis of various heterocyclic compounds. For instance, it has been used in the preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents, demonstrating the versatility of this compound in synthesizing biologically active molecules (Medwid, Paul, Baker, Brockman, Du, Hallett, Hanifin, Hardy, Tarrant, & Torley, 1990).
Applications in Complex Formation
- Derivatives of this compound have been used in forming metal complexes with biological activities. For instance, synthesis, X-ray crystal structure, DNA/protein binding, DNA cleavage, and cytotoxicity studies of N(4) substituted thiosemicarbazone based copper(II)/nickel(II) complexes have been conducted, showing its potential in creating complexes with significant biological activities (Muralisankar, Haribabu, Bhuvanesh, Karvembu, & Sreekanth, 2016).
Biological Investigations
- N-(pyridin-2-yl)hydrazinecarbothioamide, a derivative of the compound, has undergone biological investigations, including molecular docking studies against bacterial strains, showcasing its application in the field of medicinal chemistry (Abu-Melha, 2018).
Safety and Hazards
Direcciones Futuras
The future directions for research on this compound would likely depend on its intended use and observed properties. If it shows promising biological activity, it could be further developed as a pharmaceutical or agrochemical. Alternatively, if it has unique physical or chemical properties, it could be studied for potential applications in materials science or other fields .
Propiedades
IUPAC Name |
1-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoylamino]-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N4OS/c1-9(13-12(17)7-10(8-21-13)16(18,19)20)14(25)23-24-15(26)22-11-5-3-2-4-6-11/h2-9H,1H3,(H,23,25)(H2,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUWGBQNKMIJDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)C(=O)NNC(=S)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(1R,2R)-2-(Methoxymethyl)cyclopropyl]methanamine](/img/structure/B2724780.png)
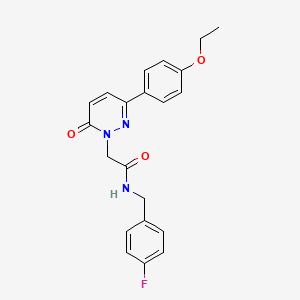
![4-({2-[3-(2,6-Dichlorophenyl)-4-(methoxycarbonyl)-5-isoxazolyl]vinyl}amino)benzenecarboxylic acid](/img/structure/B2724782.png)
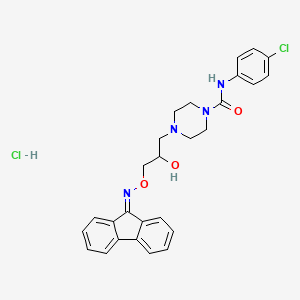
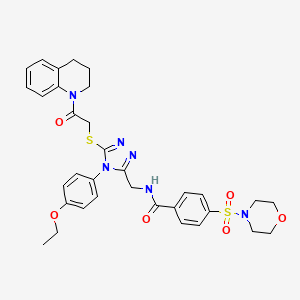
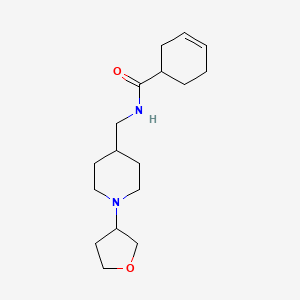
![2-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2724789.png)
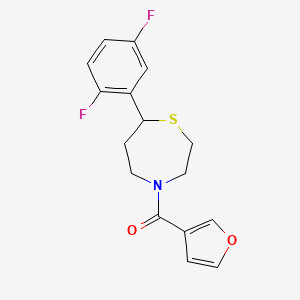
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)propanamide](/img/structure/B2724791.png)

![N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide](/img/structure/B2724794.png)
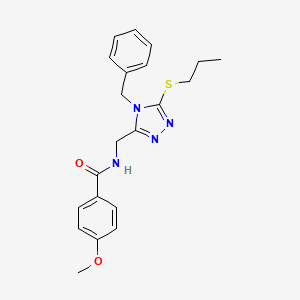
![N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2724802.png)
![N-(3-bromophenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2724803.png)
